molecular formula C16H17NO3S B2747041 3-(benzenesulfonyl)-N-benzylpropanamide CAS No. 141884-58-4

3-(benzenesulfonyl)-N-benzylpropanamide

Cat. No.: B2747041
CAS No.: 141884-58-4
M. Wt: 303.38
InChI Key: TWKDDNZOGNIGPL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-benzylpropanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science . This compound features a benzenesulfonyl group attached to a propanamide backbone, with a benzyl group substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzylpropanamide typically involves the reaction of benzenesulfonyl chloride with N-benzylpropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amide nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-benzylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Benzenesulfide derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-N-benzylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group and a benzyl-substituted propanamide backbone. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-16(17-13-14-7-3-1-4-8-14)11-12-21(19,20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDDNZOGNIGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090322
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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